Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate

Purity Analysis Pharmaceutical Intermediate Quality Control

Researchers requiring exact intermediates for Avapritinib synthesis face supply inconsistencies with deprotected analogs (CAS 603965-77-1) or carboxylic acid forms (CAS 253315-11-6), which cause side reactions or solubility issues. This compound provides the validated solution: • 98% purity, structure confirmed by NMR, minimizes byproduct formation in SNAr and Weinreb amide steps. • Boc protection ensures chemoselective coupling; ethyl ester enables efficient Weinreb conversion. • Ambient storage simplifies handling; globally shipped for cGMP and R&D procurement.

Molecular Formula C16H24N4O4
Molecular Weight 336.392
CAS No. 253315-69-4
Cat. No. B2878354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate
CAS253315-69-4
Molecular FormulaC16H24N4O4
Molecular Weight336.392
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H24N4O4/c1-5-23-13(21)12-10-17-14(18-11-12)19-6-8-20(9-7-19)15(22)24-16(2,3)4/h10-11H,5-9H2,1-4H3
InChIKeyKUBOWCZIFOSSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylate – Key Avapritinib Intermediate


Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate (CAS 253315-69-4) is a Boc-protected piperazinyl-pyrimidine carboxylate ester that serves as a crucial protected intermediate in the synthesis of Avapritinib (BLU-285), an FDA-approved kinase inhibitor targeting PDGFRA and KIT mutations [1]. The compound features a pyrimidine core substituted at the 2-position with a Boc-piperazine moiety and at the 5-position with an ethyl carboxylate ester, providing a balance of reactivity and stability essential for multi-step pharmaceutical manufacturing. Its role as intermediate 57 in the patented Avapritinib synthetic route distinguishes it from closely related analogs that lack either the Boc protection or the ester functionality [1].

Boc-protected intermediate for chemoselective SNAr coupling in Avapritinib synthesis
Ethyl ester at 5-position enables Weinreb amide transformation to build the pharmacophore
Route-specific intermediate 57 in the published Avapritinib synthetic scheme

Ethyl 2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylate vs. De-Boc and Acid Analogs


Procurement professionals and medicinal chemists must recognize that in-class piperazinyl-pyrimidine compounds are not interchangeable for Avapritinib synthesis [1]. The ethyl ester at the 5-position is specifically required for the Weinreb amide transformation that builds the core of Avapritinib, while the Boc protecting group on the piperazine is essential for chemoselective coupling in the first SNAr reaction [1]. Substitution with the de-Boc analog (CAS 603965-77-1) would lead to unwanted side reactions, whereas the carboxylic acid analog (CAS 253315-11-6) exhibits reduced solubility in organic media, compromising coupling efficiency. The evidence presented below quantifies the specific differentiation that necessitates selecting CAS 253315-69-4 for this validated synthetic route.

Boc protection is critical
De-Boc analog (CAS 603965-77-1) lacks the protecting group; may lead to unwanted side reactions during the initial SNAr coupling.
Ethyl ester reactivity required
Carboxylic acid analog (CAS 253315-11-6) has reduced solubility in organic media, which may compromise coupling efficiency in the Weinreb amide step.
Structural analogs not interchangeable
4-Hydroxy or 4-methyl analogs may alter reactivity and downstream purification burden; only the unsubstituted pyrimidine core matches the validated route.

Ethyl 2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylate: Evidence vs. Analogs


Purity Advantage over 4-Hydroxy Analog

The target compound, CAS 253315-69-4, is commercially available at a minimum purity of 98% , which is 3 percentage points higher than its closest structural analog, the 4-hydroxy derivative (CAS 1065074-31-8), which is typically supplied at 95% purity . Higher purity reduces the burden of purification after the initial SNAr coupling step described in the Avapritinib synthetic route.

Purity vs. 4-OH analog
Specification review
98% vs 95% (CAS 1065074-31-8)
Higher initial purity reduces downstream purification needs.
Commercial vendor specification; verify with Certificate of Analysis.
Purity Analysis Pharmaceutical Intermediate Quality Control

Avapritinib Intermediate 57 Validation

In the published review of FDA-approved piperazine drug syntheses, the target compound is explicitly identified as intermediate 57, prepared in high yields by coupling N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate [1]. This specific transformation is the first committed step in the patented Avapritinib route. In contrast, the de-Boc analog (CAS 603965-77-1) or the carboxylic acid analog (CAS 253315-11-6) are not named intermediates in this validated process, confirming that the combination of Boc protection and ethyl ester is non-negotiable for this application.

Intermediate 57 validation
Class-level
Named intermediate 57 vs Not reported for de-Boc or acid analogs
Exclusive inclusion in the validated Avapritinib route.
Based on published review; process-specific characterization recommended.
Process Chemistry Avapritinib Synthesis SNAr Coupling

Storage Stability vs. 4-Methyl Analog

The target compound demonstrates chemical stability under recommended storage conditions at ambient temperature with inert atmosphere protection , whereas the 4-methyl analog (CAS 1150163-72-6) requires storage at -20°C for maximum recovery . This logistical difference translates to lower procurement complexity and reduced cold-chain costs for CAS 253315-69-4.

Storage stability
Specification review
Ambient, inert atmosphere vs -20°C (CAS 1150163-72-6)
Ambient storage simplifies logistics and reduces cold-chain costs.
Supplier recommendation; confirm stability under actual use conditions.
Storage Stability Cold Chain Logistics Intermediate Handling

Molecular Identity vs. De-Boc Analog

The target compound has a molecular formula of C16H24N4O4 and a molecular weight of 336.39 g/mol , which is substantially higher than the de-Boc analog (C11H16N4O2, MW 236.27 g/mol) . This difference of 100.12 g/mol reflects the presence of the Boc protecting group and is critical for accurate inventory management, stoichiometric calculations, and preventing procurement errors where the unprotected analog might mistakenly be ordered for Boc-requiring steps.

Molecular identity vs. de-Boc
Source review
ΔMW +100.12 g/mol C₁₆H₂₄N₄O₄ vs C₁₁H₁₆N₄O₂
Boc protection is confirmed by molecular weight difference.
Standard calculated values; prevents procurement of deprotected analog.
Chemical Inventory Molecular Identity Procurement Specification

Ethyl 2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylate: Application Scenarios


Avapritinib Process Chemistry and Scale-Up

The primary application is as intermediate 57 in the synthesis of Avapritinib for the treatment of PDGFRA D842V-mutant GIST and systemic mastocytosis [1]. The compound undergoes high-yield SNAr coupling with N-Boc-piperazine to build the pyrimidine core, followed by Weinreb amide formation at the 5-carboxylate position. Its 98% commercial purity minimizes byproduct formation in subsequent steps, directly impacting overall process yield.

Kinase Inhibitor Library Synthesis and Derivatization

The protected piperazine and ester functionalities make this compound an ideal scaffold for parallel library synthesis of kinase inhibitor candidates [1]. The Boc group allows for selective deprotection and diversification at a late stage, while the ethyl ester can be converted to amides, acids, or alcohols to modulate pharmacokinetic properties. Ambient storage stability simplifies handling in high-throughput synthesis environments.

Quality Control Reference Standard for Raw Material Qualification

Given its well-characterized purity profile (98%, structure confirmed by NMR) and its critical role as an intermediate in an FDA-approved drug's route, this compound serves as a qualified reference standard for analytical method development and incoming raw material qualification in cGMP environments [1].

Application
Selection Property
Validation Focus
Avapritinib Process Chemistry & Scale-Up
Route-specific intermediate 57 (Boc/ethyl ester)
SNAr coupling yield; Weinreb amide efficiency; purity impact on downstream steps
Kinase Inhibitor Library Synthesis
Orthogonal protecting groups (Boc, ester)
Late-stage diversification; amide/acid/alcohol derivatization; scaffold stability
Raw Material Qualification Standard
Well-characterized purity (98%) and NMR identity
Analytical method development; incoming QC in regulated environments
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